molecular formula C8H10F2O B6220215 4-(difluoromethyl)-4-ethynyloxane CAS No. 2751621-52-8

4-(difluoromethyl)-4-ethynyloxane

Cat. No.: B6220215
CAS No.: 2751621-52-8
M. Wt: 160.2
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Description

4-(Difluoromethyl)-4-ethynyloxane is a fluorinated oxane derivative featuring a difluoromethyl (-CF₂H) and an ethynyl (-C≡CH) group at the 4-position of the tetrahydropyran (oxane) ring. This compound combines the stereoelectronic effects of fluorine with the rigid, planar geometry of the ethynyl group, making it a candidate for applications in medicinal chemistry and materials science. Fluorine substituents, as highlighted in multiple studies, enhance metabolic stability, bioavailability, and binding specificity due to their strong electronegativity and small atomic radius .

Properties

CAS No.

2751621-52-8

Molecular Formula

C8H10F2O

Molecular Weight

160.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethyl)-4-ethynyloxane typically involves the introduction of the difluoromethyl group and the ethynyl group into the oxane ring. One common method is the difluoromethylation of oxane derivatives using difluoromethylation reagents. This process can be achieved through various methods, including electrophilic, nucleophilic, and radical difluoromethylation .

Industrial Production Methods

Industrial production of 4-(difluoromethyl)-4-ethynyloxane may involve large-scale difluoromethylation processes using metal-based catalysts. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(difluoromethyl)-4-ethynyloxane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of functionalized oxane derivatives .

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)-4-ethynyloxane involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a hydrogen bond donor, while the ethynyl group can participate in various chemical interactions. These features enable the compound to modulate the activity of enzymes and other biological molecules .

Comparison with Similar Compounds

Substituent Effects: Difluoromethyl vs. Trifluoromethyl

The difluoromethyl group (-CF₂H) in 4-(difluoromethyl)-4-ethynyloxane is less electron-withdrawing and sterically demanding than a trifluoromethyl (-CF₃) group. For example, 4-(trifluoromethyl)-4-ethynyloxane (hypothetical analog) would exhibit higher lipophilicity (logP) and reduced metabolic clearance compared to the difluoromethyl derivative due to the increased fluorine content .

Table 1: Substituent Impact on Key Properties

Compound Substituent Fluorine Atoms Predicted logP Metabolic Stability
4-(Difluoromethyl)-4-ethynyloxane -CF₂H, -C≡CH 2 1.8–2.2 High
4-(Trifluoromethyl)-4-ethynyloxane -CF₃, -C≡CH 3 2.5–3.0 Very High
4-Ethyl-4-methoxyoxane -C₂H₅, -OCH₃ 0 1.2–1.5 Moderate

References:

Ring Structure: Oxane vs. Cyclohexane

Replacing the oxane oxygen with a methylene group (e.g., 4,4-difluoro-1-methylcyclohexane) eliminates the ring’s hydrogen-bonding capability. The oxygen in oxane derivatives may enhance interactions with biological targets via hydrogen bonding or dipole effects .

Ethynyl Group vs. Alternative Substituents

The ethynyl group confers rigidity and linearity, contrasting with bulkier or flexible substituents like ethoxy (-OCH₂CH₃) or methyl (-CH₃). For example, 4-ethoxy-2-fluorophenylboronic acid () has a flexible ethoxy chain, which may reduce target-binding precision compared to the ethynyl group’s fixed geometry. The ethynyl moiety also enables conjugation or cycloaddition reactions, a feature absent in saturated analogs .

Physicochemical and Pharmacological Profiles

Fluorine’s inductive effects lower the basicity of adjacent amines and increase acidity of proximal protons, as seen in 4-(trifluoromethyl)phenyl derivatives (). For 4-(difluoromethyl)-4-ethynyloxane, this could translate to improved membrane permeability and reduced enzymatic degradation compared to non-fluorinated oxanes. Thermal stability and dielectric properties () are likely superior to non-fluorinated analogs due to fluorine’s strong C-F bonds and dipole interactions .

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